REACTION_CXSMILES
|
C([N:5]1[CH2:9][CH2:8][CH:7]([C:10](=O)[C:11]2[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=2)C1=O)=CCC.Cl>O>[CH:15]1[CH:14]=[N:13][CH:12]=[C:11]([C:10]2[CH2:7][CH2:8][CH2:9][N:5]=2)[CH:16]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed together for 12 hrs
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed with 50 ml×2 ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 100 ml×3 of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude solid obtained
|
Type
|
DISTILLATION
|
Details
|
was purified by high vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)C2=NCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.75 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |